
2-bromo-N-cyclopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-cyclopropylaniline is an organic compound that features a bromine atom attached to the second carbon of an aniline ring, with a cyclopropyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 2-bromo-N-cyclopropylaniline can be achieved through several methods. One common approach involves the bromination of N-cyclopropylaniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. Another method involves the use of photoredox catalysis, where visible light is used to mediate the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes . This method yields a variety of cyclic allylic amines in fair to good yields and exhibits significant group tolerance, particularly with heterocycles .
Chemical Reactions Analysis
2-bromo-N-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromine atom and the formation of N-cyclopropylaniline.
Substitution: The bromine atom in this compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
2-bromo-N-cyclopropylaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with unique structural features.
Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropylaniline involves its ability to undergo single-electron oxidation, leading to the formation of radical cations. These radical cations can then participate in various chemical reactions, such as ring-opening or annulation, depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to act as an electron donor or acceptor, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
2-bromo-N-cyclopropylaniline can be compared with other cyclopropylanilines and brominated anilines. Similar compounds include:
N-cyclopropylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-bromoaniline:
Cyclopropylamine: A simpler structure that lacks the aromatic ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a cyclopropyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
2-bromo-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
RRVKDYWVIQRHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


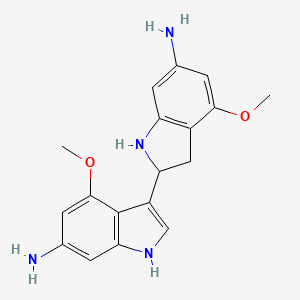
![[3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12277273.png)
![Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate](/img/structure/B12277282.png)
![2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine](/img/structure/B12277285.png)
![2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12277286.png)
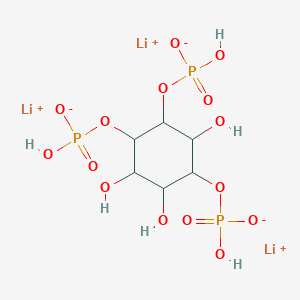
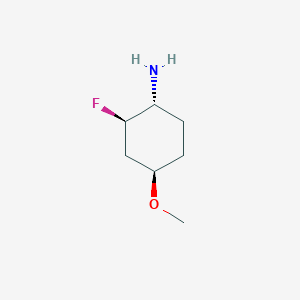
![N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B12277301.png)
![3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B12277306.png)
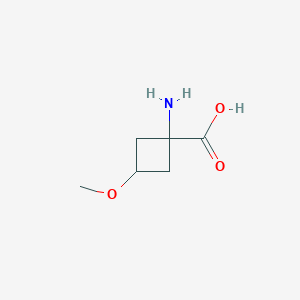
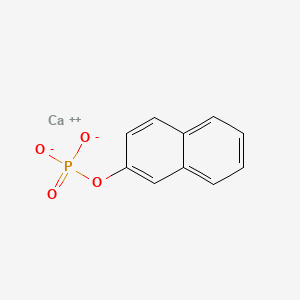
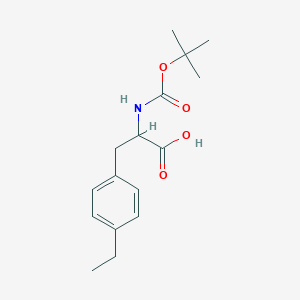
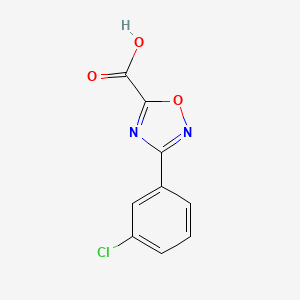
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12277333.png)
